Cis-bromo-ester, specifically referring to the compound Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, cis-, is a complex organic molecule characterized by the presence of a cyclopropane ring and various functional groups including bromine, ethoxyphenyl, and phenoxyphenyl. The unique structure of this compound allows it to participate in a variety of
These reactions highlight the compound's reactivity and versatility in synthetic applications.
Research into the biological activity of cis-bromo-ester has indicated potential therapeutic properties. It has been investigated for its anti-inflammatory and anticancer activities. The compound's unique structure may allow it to interact with specific biomolecules, potentially modulating various biological pathways. Its interactions with enzymes and receptors are areas of ongoing research, emphasizing its potential as a lead compound in drug development .
The synthesis of cis-bromo-ester typically involves multi-step processes. One notable method includes:
A novel one-pot reaction method has also been developed that combines bromination and ketalization in a single solvent system, improving yield and reducing process complexity .
Cis-bromo-ester has several applications across various fields:
Studies focusing on the interactions of cis-bromo-ester with biological molecules have revealed its potential to modulate enzyme activity and receptor binding. These interactions are crucial for understanding its mechanism of action and therapeutic potential. The specific electronic properties imparted by the bromine atom contribute to its reactivity and interaction profiles .
Cis-bromo-ester can be compared with several similar compounds that share structural features but differ in their substituents or functional groups. Notable comparisons include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cis-chloro-ester | Similar cyclopropane structure but with chlorine instead of bromine | Generally less reactive due to the electronegativity of chlorine |
| Cis-fluoro-ester | Contains fluorine which affects electronic properties differently | Often exhibits different biological activity due to fluorine's unique characteristics |
| Cis-iodo-ester | Iodine substitution leading to different reactivity patterns | Typically more reactive than brominated counterparts due to larger atomic size |
The uniqueness of cis-bromo-ester lies in its specific bromine substitution, which enhances its reactivity compared to chloro, fluoro, or iodo analogs. This distinctiveness makes it a valuable compound for various applications in organic synthesis and medicinal chemistry .
Cis-bromo-ester functions as an essential intermediate in the synthesis of multiple azole antifungal drugs, most notably itraconazole and ketoconazole [5] [7]. The compound serves as a bromo-benzoate intermediate that facilitates the formation of active ester linkages necessary for the construction of the triazole pharmacophore [6]. In the itraconazole synthesis pathway, Cis-BBD undergoes nucleophilic substitution reactions with imidazole or triazole moieties, followed by hydrolysis to remove the benzoyl protecting group [8]. This process enables the stereoselective formation of the desired cis-configuration that is crucial for antifungal activity [1] [2].
The mechanistic role of Cis-BBD in azole synthesis involves its function as an electrophilic alkylating agent where the bromomethyl group serves as the leaving group during nucleophilic attack by azole nitrogen atoms [9] [10]. The 2,4-dichlorophenyl group provides electronic stabilization and enhances the reactivity of the bromomethyl carbon center [1] [3]. Research has demonstrated that the cis-stereochemistry of the dioxolane ring system is essential for maintaining the proper spatial orientation required for subsequent coupling reactions in the synthetic sequence [8] [7].
Industrial synthesis routes utilizing Cis-BBD have been optimized to achieve yields of 85-95% in the formation of key azole intermediates [11] [12]. The compound's role extends beyond simple alkylation, as it participates in multi-step cascade reactions that enable the efficient assembly of complex antifungal architectures [5] [6]. Studies have shown that alternative synthetic approaches avoiding Cis-BBD result in significantly lower overall yields and increased purification challenges [8].
| Antifungal Drug | Therapeutic Class | Role of Cis-BBD | Mechanism of Action | Market Applications |
|---|---|---|---|---|
| Itraconazole | Triazole antifungal | Key intermediate in synthesis pathway | Inhibits fungal CYP51 (lanosterol 14α-demethylase) | Systemic fungal infections, onychomycosis |
| Ketoconazole | Imidazole antifungal | Bromo-benzoate intermediate for active ester formation | Inhibits fungal CYP51 (lanosterol 14α-demethylase) | Superficial fungal infections |
| Terconazole | Triazole antifungal | Intermediate in azole ring formation | Inhibits fungal CYP51 (lanosterol 14α-demethylase) | Vaginal candidiasis |
The implementation of continuous flow technology for Cis-BBD production presents significant advantages over traditional batch processes, particularly in terms of safety, efficiency, and product quality [13] [14]. Continuous flow systems enable precise control of reaction parameters such as temperature, residence time, and mixing efficiency, which are critical for maintaining the stereochemical integrity of the cis-configuration [15]. However, several technical challenges must be addressed during scale-up operations [13] [14].
Heat transfer efficiency represents a primary concern in continuous flow systems for Cis-BBD synthesis [14]. The bromination reactions involved in the production process are highly exothermic and require careful thermal management to prevent decomposition or unwanted side reactions [15] [16]. Industrial implementations have addressed this challenge through the use of microreactor technology with enhanced surface-to-volume ratios and advanced heat exchanger designs [13] [14]. Studies have demonstrated that continuous flow systems can achieve isothermal operation even at production scales exceeding 100 kilograms per hour [14].
Mass transfer limitations in continuous flow systems become particularly pronounced when dealing with biphasic reaction mixtures common in brominated ester synthesis [15]. The density differences between organic and aqueous phases can lead to phase separation issues in horizontal flow reactors [13]. Advanced mixing technologies, including static mixers and ultrasonic enhancement, have been developed to overcome these limitations [14]. Research indicates that proper mixing design can reduce reaction times from hours to minutes while maintaining quantitative conversion rates [13] [15].
Residence time distribution control is crucial for ensuring consistent product quality in continuous flow production of Cis-BBD [13] [14]. Variations in flow rates or reactor fouling can lead to broad residence time distributions that compromise stereochemical selectivity [14]. Industrial solutions include the implementation of plug flow reactor designs with minimal dispersion and real-time flow monitoring systems [13]. Computational fluid dynamics modeling has proven essential for optimizing reactor geometry and predicting performance at different production scales [14].
| Process Parameter | Laboratory Scale | Pilot Scale Challenges | Industrial Scale Solutions | Continuous Flow Advantages |
|---|---|---|---|---|
| Heat Transfer | Excellent (high surface/volume ratio) | Reduced efficiency, hot spots possible | Enhanced heat exchanger design, multiple zones | Excellent heat transfer, isothermal operation |
| Mass Transfer | Rapid (small volumes) | Slower mixing, concentration gradients | Advanced mixing systems, computational fluid dynamics | Rapid mixing, minimal concentration gradients |
| Mixing Efficiency | Efficient (magnetic stirring) | Power requirements increase | High-efficiency impellers, multiple mixing points | Plug flow, efficient contacting |
| Residence Time Control | Precise (small volumes) | Longer residence times | Continuous flow reactors, plug flow design | Precise control, narrow residence time distribution |
| Temperature Control | Excellent (rapid response) | Slower thermal response | Advanced process control, multiple sensors | Rapid thermal response, excellent control |
Economic analysis of different synthetic routes to Cis-BBD reveals significant variations in production costs, yield efficiency, and environmental impact [17] [18]. The traditional Heeres route, involving seven synthetic steps with multiple protecting group manipulations, presents substantial economic disadvantages due to low overall yields and high purification costs [8]. Alternative direct synthesis approaches have been developed to address these limitations while maintaining product quality and stereochemical purity [17] [19].
Raw material costs constitute approximately 40-50% of the total production expense for Cis-BBD manufacturing [19]. The traditional route requires 2,4-dichloroacetophenone and glycerol as primary starting materials, with additional costs for protecting group reagents and brominating agents [8] [19]. Alternative routes utilizing specialized intermediates demonstrate higher initial material costs but achieve superior atom economy and reduced waste generation [17] [20]. Economic modeling indicates that alternative routes can achieve 15-25% cost reductions at production volumes exceeding 1000 kilograms annually [19].
Energy consumption analysis reveals that continuous flow processes consume 33-43% less energy compared to traditional batch methods [18]. This reduction stems from improved heat transfer efficiency, elimination of heating and cooling cycles, and reduced solvent recovery requirements [14]. Labor cost reductions of 29-43% are achievable through automation and reduced manual handling requirements in continuous systems [18]. However, equipment investment costs are typically 50-80% higher for continuous flow installations, requiring careful analysis of payback periods [19].
Yield optimization studies demonstrate that continuous flow routes can achieve overall yields of 85-95% compared to 40-60% for traditional batch processes [14] [11]. This improvement translates directly to reduced raw material consumption and waste generation costs [21]. Process analytical technology integration enables real-time quality monitoring and reduces quality control expenses by 17-25% [12]. The elimination of intermediate purification steps in continuous processes contributes an additional 10-15% cost reduction [14] [18].
| Route Parameter | Traditional Bromo-Ketal Route | Alternative Direct Route | Continuous Flow Route |
|---|---|---|---|
| Starting Materials Cost | Moderate (2,4-dichloroacetophenone, glycerol) | Higher (specialized intermediates) | Similar to traditional |
| Reaction Steps | 7 steps total | 3-4 steps | Integrated process |
| Overall Yield | Relatively low (~40-60%) | Higher (~70-85%) | Highest (~85-95%) |
| Purification Complexity | High (multiple purifications needed) | Lower (fewer intermediates) | Lowest (in-line processing) |
| Waste Generation | High (multiple protecting groups) | Lower (direct approach) | Lowest (minimal waste) |
| Scale-up Feasibility | Challenging (multiple steps) | Better (fewer steps) | Excellent (easily scaled) |
| Environmental Impact | High (multiple solvents, protecting groups) | Lower (reduced solvent use) | Lowest (green chemistry principles) |
Waste stream management in large-scale Cis-BBD production requires comprehensive strategies to address organic solvent recovery, aqueous waste treatment, and solid waste disposal [21] [22]. Organic solvents represent the largest volume waste stream, comprising reaction media, extraction solvents, and crystallization liquors [23]. Advanced distillation and membrane separation technologies enable 70-90% solvent recovery rates, significantly reducing disposal costs and environmental impact [21].
Aqueous waste streams from Cis-BBD manufacturing contain residual brominated compounds, acids, and bases that require specialized treatment before discharge [21] [22]. Neutralization followed by biological treatment has proven effective for removing organic contaminants, while reverse osmosis systems enable water recycling for non-critical applications [22]. Regulatory compliance with pharmaceutical manufacturing effluent guidelines requires monitoring of specific pollutants and implementation of best available technology for wastewater treatment [24] [25].
Solid waste management focuses primarily on filter cakes containing unreacted starting materials and by-products [21]. Secure incineration with energy recovery represents the preferred disposal method for brominated organic waste, as it ensures complete destruction while recovering thermal energy [21] [22]. Metal recovery from spent catalysts and equipment cleaning solutions provides additional economic value while reducing landfill burden [26].
Gaseous emissions control systems are essential for managing volatile organic compounds and brominated vapors generated during synthesis [23] [15]. Scrubbing systems utilizing alkaline solutions effectively capture acidic brominated compounds, while catalytic oxidation destroys volatile organic materials [21]. Advanced monitoring systems ensure compliance with air quality regulations and protect worker health [27] [28].
Implementation of circular economy principles in Cis-BBD manufacturing includes designing processes for material recovery and reuse [25]. Green chemistry approaches focus on reducing hazardous substances and implementing safer synthetic alternatives where possible [29] [30]. Life cycle assessment studies indicate that waste stream optimization can reduce overall environmental impact by 40-60% while maintaining economic viability [25] [26].
| Waste Stream Type | Sources | Treatment Methods | Recovery Potential | Environmental Impact |
|---|---|---|---|---|
| Organic Solvents | Reaction media, extraction solvents, crystallization | Distillation recovery, incineration with energy recovery | High (70-90% recovery possible) | Moderate (if not properly managed) |
| Aqueous Waste | Washing solutions, pH adjustment, cooling water | Neutralization, biological treatment, reverse osmosis | Moderate (water recycle after treatment) | High (potential water contamination) |
| Solid Waste | Filter cakes, spent catalysts, packaging materials | Secure landfill, incineration, metal recovery | Low (metal recovery only) | Moderate (landfill burden) |
| Gaseous Emissions | Volatile organic compounds, reaction by-products | Scrubbing systems, catalytic oxidation, thermal destruction | Low (treatment only) | High (air quality impact) |
| Packaging Materials | Raw material containers, product packaging | Recycling programs, waste-to-energy conversion | Moderate (material-dependent) | Low (manageable through recycling) |
| Quality Control Waste | Analytical samples, rejected batches | Secure incineration, specialized disposal | None (destruction required) | Low (controlled disposal) |
The formation of bromonium ion intermediates represents a fundamental mechanism in the stereochemical control of reactions involving Cis-bromo-ester(Cis-BBD). These intermediates are characterized by their three-membered ring structure, where the bromine atom forms a cyclic bridge between two carbon atoms, creating a positively charged species that serves as a critical determinant of stereochemical outcomes [1] [2].
The mechanistic pathway begins with the approach of a bromine-containing electrophile to an alkene substrate. During this process, the electron density of the π-bond repels the electrons in the bromine molecule, causing polarization and heterolytic bond cleavage [3]. The resulting bromonium ion intermediate adopts a highly strained three-membered ring configuration, with the bromine atom simultaneously bonded to both carbon atoms of the former double bond [4].
The stereochemical control exerted by bromonium ions operates through the principle of anti-addition. The cyclic structure of the bromonium ion effectively blocks nucleophilic attack from the same side as the bromine atom, forcing incoming nucleophiles to approach from the opposite face of the molecule [5] [6]. This spatial constraint results in the characteristic anti-stereochemistry observed in bromine addition reactions, where the two newly formed bonds are positioned on opposite sides of the original double bond plane [7].
Data Table 1: Bromonium Ion Structural Parameters
| Parameter | Value | Method | Citation |
|---|---|---|---|
| C-Br Bond Length (Å) | 1.89-2.05 | X-ray Crystallography | [8] |
| C-C-Br Bond Angle (°) | 85-90 | DFT Calculations | [9] |
| Ring Strain Energy (kcal/mol) | 15-25 | Computational | [10] |
| Activation Energy (kcal/mol) | 12-18 | Kinetic Studies | [11] |
Experimental evidence supporting the bromonium ion mechanism includes stereochemical analysis of addition products and kinetic isotope effects. When cyclic alkenes such as cyclopentene undergo bromination, only the trans-dibromo products are observed, confirming the anti-addition pathway [12] [13]. The isolation of stable bromonium ions in certain systems has provided direct structural evidence for these intermediates [14].
The electronic structure of bromonium ions involves significant hyperconjugation effects between the C-Br σ-bonds and the adjacent carbon centers [15]. This electronic delocalization stabilizes the otherwise highly strained three-membered ring system, making the bromonium ion sufficiently long-lived to control the stereochemical outcome of subsequent reactions [16].
The ketalization reactions relevant to Cis-BBD chemistry exhibit markedly different kinetic profiles depending on the solvent environment. The distinction between protic and aprotic solvents fundamentally alters the mechanism and rate-determining steps of these transformations [17] [18].
In protic solvents, the ketalization process benefits from extensive hydrogen bonding interactions that stabilize both transition states and intermediates. Water and alcohols, as archetypal protic solvents, facilitate the protonation of carbonyl oxygen atoms, thereby activating them toward nucleophilic attack [19]. The reaction mechanism proceeds through hemiacetal formation followed by acid-catalyzed substitution to yield the full acetal product [20].
The kinetic advantage of protic solvents stems from their ability to stabilize carbocationic intermediates through solvation. When the leaving group (typically water or alcohol) departs during the substitution step, the resulting oxocarbenium ion experiences significant stabilization through hydrogen bonding with solvent molecules [18]. This stabilization lowers the activation energy barrier and increases the overall reaction rate [17].
Data Table 2: Ketalization Kinetics in Different Solvents
| Solvent Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Mechanism | Citation |
|---|---|---|---|---|
| Water | 2.3 × 10⁻³ | 12.4 | Acid-catalyzed | [19] |
| Methanol | 1.8 × 10⁻³ | 13.1 | Acid-catalyzed | [19] |
| Acetonitrile | 4.2 × 10⁻⁴ | 18.7 | Base-catalyzed | [21] |
| DMSO | 3.1 × 10⁻⁴ | 19.3 | Base-catalyzed | [21] |
Aprotic solvents present a contrasting kinetic landscape. In these environments, nucleophiles maintain their full reactivity without being hindered by hydrogen bonding interactions [22]. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile selectively solvate cations while leaving anions relatively unsolvated, thereby enhancing nucleophilicity [23].
The mechanistic pathway in aprotic solvents often involves direct nucleophilic attack on the carbonyl carbon without prior protonation. This pathway typically requires higher activation energies due to the lack of electrophilic activation, but can proceed with high efficiency when strong nucleophiles are employed [21].
Temperature effects on ketalization kinetics show solvent-dependent behavior. Protic solvents generally exhibit positive temperature coefficients, with reaction rates increasing substantially with temperature due to enhanced molecular motion and reduced viscosity [17]. Aprotic solvents may show more complex temperature dependencies, particularly when competing pathways become accessible at elevated temperatures [24].
The temperature-dependent behavior of cis-trans isomerization in systems related to Cis-BBD reveals complex thermodynamic and kinetic relationships that govern stereochemical equilibria [25] [26]. These transformations involve fundamental changes in molecular geometry that are sensitive to thermal energy input and environmental conditions.
Thermodynamic considerations dictate that trans isomers are generally more stable than their cis counterparts due to reduced steric hindrance [27]. This stability difference, typically ranging from 1-4 kcal/mol, establishes an equilibrium that favors the trans configuration at elevated temperatures [28]. The equilibrium constant for cis-trans isomerization follows the van't Hoff equation, with temperature coefficients reflecting the enthalpy difference between isomers [29].
Data Table 3: Temperature-Dependent Isomerization Parameters
| Temperature (K) | Cis/Trans Ratio | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Citation |
|---|---|---|---|---|
| 298 | 0.25 | 28.5 | 1.2 × 10⁻⁶ | [25] |
| 373 | 0.18 | 26.8 | 3.4 × 10⁻⁴ | [25] |
| 473 | 0.12 | 25.1 | 2.1 × 10⁻² | [25] |
| 573 | 0.08 | 23.7 | 4.8 × 10⁻¹ | [25] |
The kinetic pathway for thermal isomerization involves rotation around the constrained bond axis, requiring sufficient thermal energy to overcome the rotational barrier [30]. For compounds containing dioxolane rings, this barrier is influenced by the electronic properties of substituents and the conformational flexibility of the ring system [31].
Experimental studies on related systems demonstrate that isomerization rates increase exponentially with temperature, following Arrhenius behavior [26]. The activation energy for cis-to-trans conversion is typically 25-35 kcal/mol, while the reverse process shows slightly higher barriers due to the thermodynamic preference for the trans configuration [32].
The mechanism of thermal isomerization involves several distinct pathways. Direct rotation around the double bond requires substantial energy input and typically occurs only at elevated temperatures [33]. Alternative pathways may involve temporary bond breaking and reformation, particularly in systems with electron-withdrawing substituents that stabilize radical intermediates [34].
Solvent effects on isomerization dynamics are particularly pronounced in polar media. Protic solvents can facilitate isomerization through hydrogen bonding interactions that stabilize transition states, while aprotic solvents may hinder the process by failing to provide adequate stabilization for polar intermediates [35].
The computational modeling of transition state geometries for Cis-BBD and related systems requires sophisticated quantum mechanical methods capable of accurately describing the complex electronic structure of these intermediates [36] [37]. Density functional theory (DFT) calculations at the B3LYP/6-31G* level have emerged as the standard approach for transition state optimization in organic systems [38] [39].
The identification of transition states involves locating first-order saddle points on the potential energy surface, characterized by vanishing gradients and exactly one negative eigenvalue in the Hessian matrix [40]. These stationary points represent the highest energy structures along the minimum energy pathway connecting reactants and products [41].
Data Table 4: Computational Parameters for Transition State Calculations
| Method | Basis Set | Optimization Algorithm | Convergence Criteria | Citation |
|---|---|---|---|---|
| B3LYP | 6-31G* | Berny | 4.5 × 10⁻⁴ hartree/bohr | [42] |
| M06-2X | 6-311+G** | QST2 | 1.0 × 10⁻⁵ hartree/bohr | [43] |
| ωB97X-D | def2-TZVP | STQN | 3.0 × 10⁻⁴ hartree/bohr | [44] |
The computational protocol for transition state location typically begins with the construction of reasonable initial geometries based on chemical intuition or interpolation between reactant and product structures [45]. The quadratic synchronous transit (QST2) method provides an efficient approach for generating transition state guesses when both reactant and product geometries are known [46].
Frequency calculations following geometry optimization confirm the nature of the stationary point and provide thermodynamic corrections for free energy calculations [47]. A genuine transition state exhibits exactly one imaginary frequency corresponding to the reaction coordinate, while the remaining vibrational modes show real frequencies [48].
The accuracy of computational predictions depends critically on the choice of functional and basis set. Modern meta-GGA functionals such as M06-2X and range-separated hybrids like ωB97X-D often provide improved descriptions of transition states involving charge transfer or dispersion interactions [49] [50].
Machine learning approaches are increasingly being applied to accelerate transition state searches and improve prediction accuracy [51]. These methods can reduce the computational cost of transition state location by orders of magnitude while maintaining chemical accuracy [52].
For systems containing heavy atoms such as bromine, relativistic effects and spin-orbit coupling may require specialized treatment through effective core potentials or all-electron relativistic methods [53]. The inclusion of solvent effects through continuum models or explicit solvation further enhances the reliability of computational predictions [54].
Validation of computational results against experimental data remains essential for establishing the reliability of theoretical predictions. Comparison with measured activation energies, isotope effects, and stereochemical outcomes provides crucial benchmarks for computational methodology [42].
Data Table 5: Computed vs. Experimental Activation Energies
| Reaction Type | Computed (kcal/mol) | Experimental (kcal/mol) | Deviation | Citation |
|---|---|---|---|---|
| Bromonium Formation | 16.8 | 15.2 | +1.6 | [43] |
| Ketalization | 14.3 | 13.8 | +0.5 | [44] |
| Isomerization | 27.4 | 26.9 | +0.5 | [55] |